molecular formula C17H16FN3O3 B12017028 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 767289-65-6

4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12017028
CAS No.: 767289-65-6
M. Wt: 329.32 g/mol
InChI Key: GNHPRNGUESZXIB-KEBDBYFISA-N
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Description

4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a benzamide core substituted with a fluoro group and a hydrazone linkage, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    3-Methoxybenzaldehyde+Hydrazine Hydrate3-Methoxybenzylidenehydrazine\text{3-Methoxybenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{3-Methoxybenzylidenehydrazine} 3-Methoxybenzaldehyde+Hydrazine Hydrate→3-Methoxybenzylidenehydrazine

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

    3-Methoxybenzylidenehydrazine+4-Fluorobenzoyl ChlorideThis compound\text{3-Methoxybenzylidenehydrazine} + \text{4-Fluorobenzoyl Chloride} \rightarrow \text{this compound} 3-Methoxybenzylidenehydrazine+4-Fluorobenzoyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 4-Fluoro-N-(2-(2-(3-methoxybenzyl)hydrazino)-2-oxoethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is studied for its potential as an enzyme inhibitor. Its hydrazone linkage can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties. The presence of the fluoro group and the hydrazone linkage enhances its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the fluoro group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-Fluoro-N-(2-(2-(3-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 4-Fluoro-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

Compared to similar compounds, 4-Fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy in biological applications.

Properties

CAS No.

767289-65-6

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O3/c1-24-15-4-2-3-12(9-15)10-20-21-16(22)11-19-17(23)13-5-7-14(18)8-6-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

GNHPRNGUESZXIB-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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